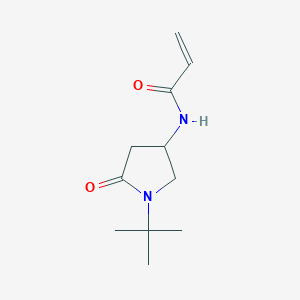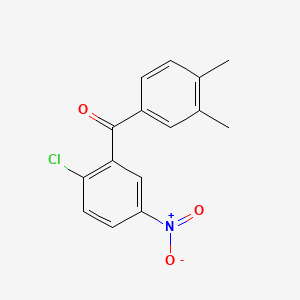![molecular formula C16H21N5O4 B2410692 Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 919012-90-1](/img/structure/B2410692.png)
Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Domino Reaction for Imidazo[1,2-a]quinolines Synthesis
A study by Iminov et al. (2008) explored the interaction of methyl 2,4-dioxo-2 H-3,1-benzoxazine-1(4 H)-acetate with substituted acetonitriles, leading to the synthesis of imidazo[1,2-A]quinoline-2,5(1 H,3 H)-diones and 2-tert-butyl- and 2-methylimidazo[1,2-A]quinolin-5(3 H)-ones. This research demonstrates a pathway for producing imidazo[1,2-A]quinoline derivatives, a class of compounds with various scientific applications, including pharmaceuticals and materials science. The structure of these compounds was confirmed via X-ray crystallography (Iminov et al., 2008).
Synthesis of Chiral Side Chain of Statins
Choi and Shin (2008) reported the synthesis of TERT-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a derivative relevant in the synthesis of statins, a group of cholesterol-lowering drugs. The study highlights the utility of similar compounds in the synthesis of clinically important drugs (Choi & Shin, 2008).
Synthesis of Arenamides A and C
Shklyaruck (2015) developed a method for transforming a related compound into a building block for the synthesis of arenamides A and C, natural compounds with antitumor activity. This study emphasizes the role of such chemical transformations in the development of potential cancer therapies (Shklyaruck, 2015).
Molecular and Solid-state Structure Analysis
Tomaščiková et al. (2008) investigated the molecular and solid-state structures of a compound structurally similar to Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate. Such studies are essential for understanding the physical and chemical properties of these compounds, which can inform their application in various scientific fields (Tomaščiková et al., 2008).
Catalytic Applications in Ethylene Reactions
Yankey et al. (2014) explored the use of complexes involving imidazolyl compounds for catalyzing ethylene reactions. This research contributes to the understanding of catalytic processes in industrial chemistry, particularly in the polymerization of ethylene (Yankey et al., 2014).
Wirkmechanismus
Target of Action
“Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate” is an impurity of Rosuvastatin , which is a selective and competitive inhibitor of HMG-CoA reductase . HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the liver .
Mode of Action
As an impurity of Rosuvastatin, this compound may share a similar mode of action. Rosuvastatin inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . This results in a decrease in hepatic cholesterol levels, which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol, thereby lowering the concentration of cholesterol in the blood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, the production of mevalonate is reduced, leading to a decrease in the synthesis of cholesterol . This results in a series of downstream effects, including the upregulation of LDL receptors and increased uptake of LDL cholesterol from the bloodstream .
Pharmacokinetics
Rosuvastatin is absorbed rapidly after oral administration, and its bioavailability is approximately 20% . It is extensively metabolized in the liver, the primary site of cholesterol synthesis and LDL clearance . The elimination half-life of Rosuvastatin is approximately 19 hours .
Result of Action
The inhibition of HMG-CoA reductase leads to a decrease in the synthesis of cholesterol in the liver . This results in a decrease in the concentration of cholesterol in the blood, particularly LDL cholesterol, which is often referred to as “bad cholesterol” due to its association with an increased risk of atherosclerosis and heart disease .
Action Environment
The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the presence of food in the stomach at the time of administration, the pH of the stomach, and the presence of other drugs that may interact with it . Additionally, genetic factors such as polymorphisms in the genes encoding for HMG-CoA reductase or drug metabolizing enzymes can influence the drug’s efficacy and the patient’s response .
Eigenschaften
IUPAC Name |
methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-16(2,3)9-7-21-11-12(18(4)15(24)19(5)13(11)23)17-14(21)20(9)8-10(22)25-6/h7H,8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWXHBVOVHUXPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
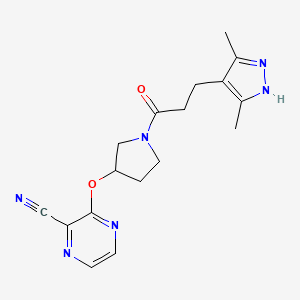
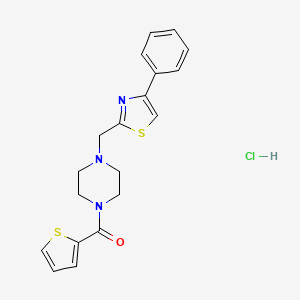
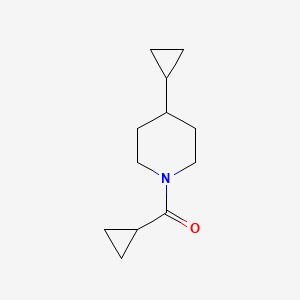
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)


![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
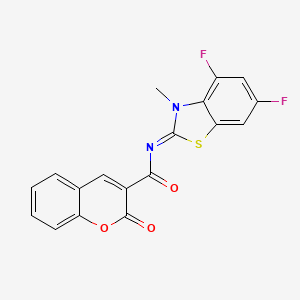
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
